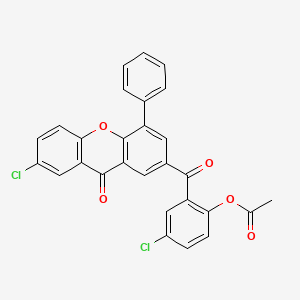

4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate

説明

製造方法

合成経路と反応条件

4-クロロ-2-(7-クロロ-9-オキソ-4-フェニル-9H-キサンテン-2-カルボニル)フェニルアセテートの合成は、通常、複数段階の有機反応を含みます。一般的な方法の1つは、次の手順を含みます。

キサンテンコアの形成: これは、酸性条件下で無水フタル酸とレゾルシノールを縮合させることで実現できます。

クロロ置換基の導入: チオニルクロリドや五塩化リンなどの試薬を用いた塩素化反応により、キサンテンコアの特定の位置にクロロ基を導入できます。

アセチル化: 最後のステップは、ピリジンなどの触媒の存在下、無水酢酸を使用してフェニル基をアセチル化することです。

工業的製造方法

この化合物の工業的製造には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。連続フローリアクターや自動化システムの使用により、製造プロセスの効率と収率を向上させることができます。

特性

CAS番号 |

142739-37-5 |

|---|---|

分子式 |

C28H16Cl2O5 |

分子量 |

503.3 g/mol |

IUPAC名 |

[4-chloro-2-(7-chloro-9-oxo-4-phenylxanthene-2-carbonyl)phenyl] acetate |

InChI |

InChI=1S/C28H16Cl2O5/c1-15(31)34-24-9-7-18(29)13-21(24)26(32)17-11-20(16-5-3-2-4-6-16)28-23(12-17)27(33)22-14-19(30)8-10-25(22)35-28/h2-14H,1H3 |

InChIキー |

MKVSNQRSZSSXDW-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)C2=CC3=C(C(=C2)C4=CC=CC=C4)OC5=C(C3=O)C=C(C=C5)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the xanthene core: This can be achieved through the condensation of phthalic anhydride with resorcinol under acidic conditions.

Introduction of chloro substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce chloro groups at specific positions on the xanthene core.

Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

科学研究への応用

4-クロロ-2-(7-クロロ-9-オキソ-4-フェニル-9H-キサンテン-2-カルボニル)フェニルアセテートは、いくつかの科学研究への応用があります。

化学: より複雑な有機分子の合成における前駆体として使用されます。

生物学: キサンテンコアのために蛍光プローブとしての可能性が調査されています。

医学: 抗炎症作用や抗癌作用など、潜在的な治療特性について研究されています。

産業: 発色団特性のために、染料や顔料の製造に使用されます。

科学的研究の応用

4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

作用機序

類似化合物の比較

類似化合物

4-クロロ-2-ニトロアニリン: 非線形光学用途に使用されるクロロ基とニトロ基を持つ別の化合物.

ジアゼパム: 医薬品として使用される、同様のクロロ基を持つ化合物.

独自性

4-クロロ-2-(7-クロロ-9-オキソ-4-フェニル-9H-キサンテン-2-カルボニル)フェニルアセテートは、キサンテンコアと複数のクロロ置換基を組み合わせたことで、独特な化学的および生物学的特性を備えています。

類似化合物との比較

Similar Compounds

4-Chloro-2-nitroaniline: Another compound with a chloro and nitro substituent, used in nonlinear optical applications.

Diazepam: A compound with a similar chloro substituent, used as a pharmaceutical agent.

Uniqueness

4-Chloro-2-(7-chloro-9-oxo-4-phenyl-9H-xanthene-2-carbonyl)phenyl acetate is unique due to its combination of a xanthene core and multiple chloro substituents, which confer distinct chemical and biological properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。